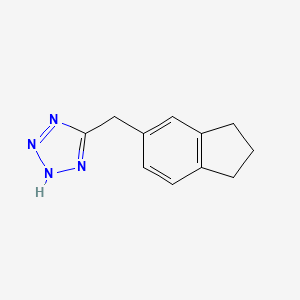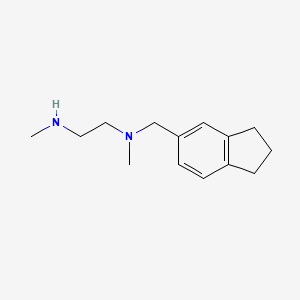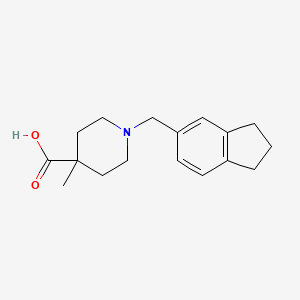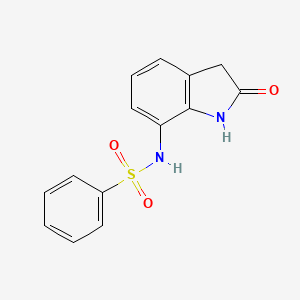![molecular formula C12H14N2O6S B7578498 2-[(1-Acetyl-2,3-dihydroindol-6-yl)sulfonylamino]oxyacetic acid](/img/structure/B7578498.png)
2-[(1-Acetyl-2,3-dihydroindol-6-yl)sulfonylamino]oxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Acetyl-2,3-dihydroindol-6-yl)sulfonylamino]oxyacetic acid is a chemical compound that is commonly referred to as ADOS. This compound has been the subject of numerous scientific studies due to its potential applications in various fields, including medicine, agriculture, and environmental science. In
科学的研究の応用
ADOS has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, ADOS has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis. ADOS has also been studied for its potential use as a herbicide in agriculture and as a water treatment agent in environmental science.
作用機序
The mechanism of action of ADOS is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in inflammation. Specifically, ADOS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), both of which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
ADOS has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that ADOS can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, ADOS has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. Physiologically, ADOS has been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases.
実験室実験の利点と制限
One advantage of using ADOS in lab experiments is that it is a relatively stable compound that can be easily synthesized. In addition, ADOS has been shown to have low toxicity, which makes it a safe compound to use in animal studies. However, one limitation of using ADOS is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its anti-inflammatory properties.
将来の方向性
There are several future directions for research on ADOS. One area of research is the development of ADOS-based drugs for the treatment of inflammatory diseases. Another area of research is the investigation of ADOS as a potential herbicide for use in agriculture. Additionally, ADOS could be studied as a potential water treatment agent for the removal of contaminants from water sources. Finally, further studies are needed to fully understand the mechanism of action of ADOS and its potential applications in various fields.
合成法
The synthesis of ADOS involves several steps, including the reaction of 2,3-dihydroindole with acetic anhydride to produce 1-acetyl-2,3-dihydroindol-6-ol. The resulting compound is then treated with chlorosulfonic acid to produce 2,3-dihydroindole-6-sulfonyl chloride. Finally, the sulfonyl chloride is reacted with sodium hydroxide and glyoxylic acid to produce ADOS.
特性
IUPAC Name |
2-[(1-acetyl-2,3-dihydroindol-6-yl)sulfonylamino]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6S/c1-8(15)14-5-4-9-2-3-10(6-11(9)14)21(18,19)13-20-7-12(16)17/h2-3,6,13H,4-5,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMDNXJLOOXFMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)S(=O)(=O)NOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Acetyl-2,3-dihydroindol-6-yl)sulfonylamino]oxyacetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine](/img/structure/B7578416.png)



![4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine](/img/structure/B7578439.png)



![1-[1-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-yl]-N-methylmethanamine](/img/structure/B7578481.png)




![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)azetidine-3-carboxylic acid](/img/structure/B7578521.png)